3-[1-(5-methylfuran-2-yl)-2-nitroethyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of an indole ring, a nitro group, and a furan ring, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-methylfuran-2-yl)-2-nitroethyl]-1H-indole typically involves the reaction of 5-methylfurfural with nitroethane in the presence of a base to form the nitroalkene intermediate. This intermediate then undergoes a cyclization reaction with indole under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-methylfuran-2-yl)-2-nitroethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).
Major Products Formed
Reduction: Formation of 3-[1-(5-methylfuran-2-yl)-2-aminoethyl]-1H-indole.
Oxidation: Formation of corresponding oxides and hydroxylated products.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
3-[1-(5-methylfuran-2-yl)-2-nitroethyl]-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic electronics and materials science
Mechanism of Action
The mechanism of action of 3-[1-(5-methylfuran-2-yl)-2-nitroethyl]-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can bind to specific receptors, modulating their activity and resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(5-fluoro-2-yl)-2-nitroethyl]-1H-indole
- 3-[1-(5-chloro-2-yl)-2-nitroethyl]-1H-indole
- 3-[1-(5-bromo-2-yl)-2-nitroethyl]-1H-indole
Uniqueness
3-[1-(5-methylfuran-2-yl)-2-nitroethyl]-1H-indole is unique due to the presence of the methylfuran moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
731003-69-3 |
---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.